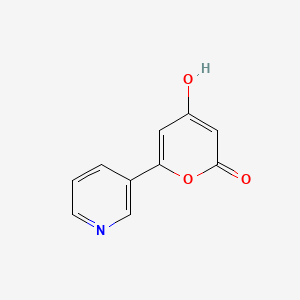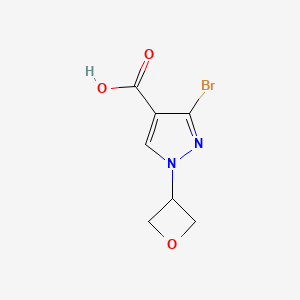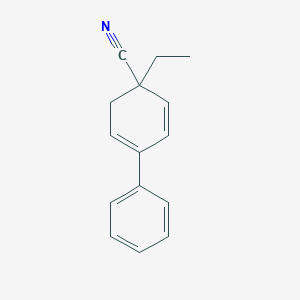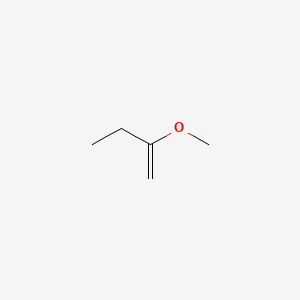
2-Methoxy-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-butene is an organic compound with the molecular formula C5H10O. It is a type of vinyl ether, characterized by the presence of a methoxy group (-OCH3) attached to a butene backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-1-butene can be synthesized through several methods. One common approach involves the reaction of 1-butene with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of advanced catalysts and optimized reaction conditions allows for efficient production, minimizing by-products and maximizing yield .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into saturated ethers.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, saturated ethers, and substituted vinyl ethers .
Scientific Research Applications
2-Methoxy-1-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-butene involves its reactivity with various chemical reagents. The methoxy group can participate in nucleophilic substitution reactions, while the double bond in the butene backbone can undergo addition reactions. These interactions are facilitated by the compound’s electronic structure and the presence of reactive sites .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-butene: Another vinyl ether with a similar structure but different reactivity.
1-Methoxy-2-butene: A positional isomer with distinct chemical properties.
2-Methyl-1-butene: An alkene with a similar carbon backbone but lacking the methoxy group.
Uniqueness
2-Methoxy-1-butene is unique due to its specific arrangement of the methoxy group and the double bond, which imparts distinct reactivity and properties compared to its isomers and related compounds .
Properties
CAS No. |
25022-43-9 |
|---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
2-methoxybut-1-ene |
InChI |
InChI=1S/C5H10O/c1-4-5(2)6-3/h2,4H2,1,3H3 |
InChI Key |
TXTDTCYVDJMLRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


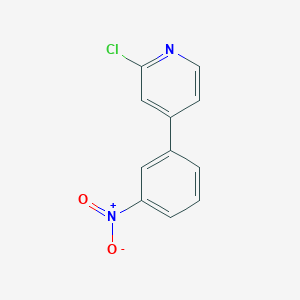
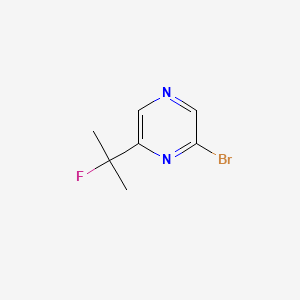

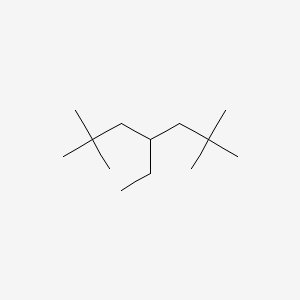
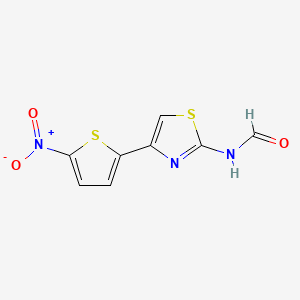

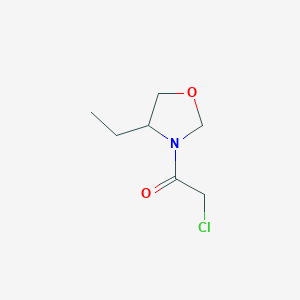
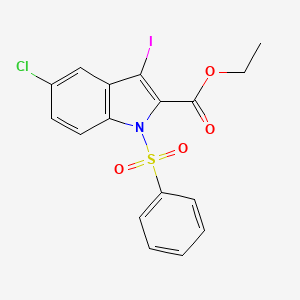
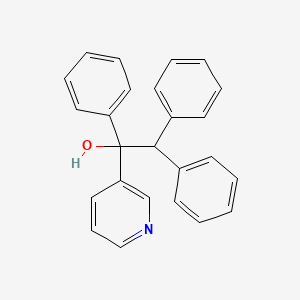

![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)
